2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one
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Overview
Description
2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one is a complex organic compound that features a morpholine ring, an isoindolinone core, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one typically involves multiple steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized via a cyclization reaction of phthalic anhydride with an appropriate amine.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable halide precursor reacts with morpholine.
Introduction of the Methoxyethyl Side Chain: The methoxyethyl group is added via an alkylation reaction, using a methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the isoindolinone or morpholine rings, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the morpholine ring and isoindolinone core suggests possible activity against various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-[3-(2-hydroxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-[2-[3-(2-ethoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of 2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The methoxyethyl group, in particular, can influence the compound’s solubility and interaction with biological targets, differentiating it from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[3-(2-methoxyethyl)morpholin-4-yl]-2-oxoethyl]-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-22-8-6-14-12-23-9-7-19(14)16(20)11-18-10-13-4-2-3-5-15(13)17(18)21/h2-5,14H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWVLVWAYODMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1COCCN1C(=O)CN2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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